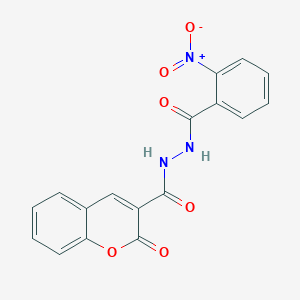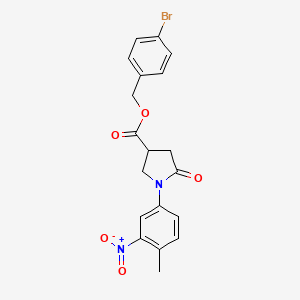
N'-(2-nitrobenzoyl)-2-oxo-2H-chromene-3-carbohydrazide
Vue d'ensemble
Description
N-(2-nitrobenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBC and is a derivative of coumarin, which is a naturally occurring substance found in many plants. NBC has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of NBC is not well understood, but it is believed to interact with cellular components, including proteins and DNA. NBC has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2, which is involved in the inflammatory response. It has also been found to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
NBC has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial activities. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. NBC has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2, which is involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
NBC has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and its use as a fluorescent dye for the detection of metal ions. However, NBC also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of NBC, including its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine its safety and efficacy in humans. NBC can also be further studied for its potential applications in material science, including the development of new fluorescent dyes and sensors for the detection of metal ions. Additionally, the interaction of NBC with cellular components, including proteins and DNA, can be further studied to understand its mechanism of action.
Applications De Recherche Scientifique
NBC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, NBC has been found to exhibit anti-inflammatory, anticancer, and antimicrobial activities. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce cell cycle arrest and apoptosis. In biochemistry, NBC has been used as a probe to study the interaction of proteins with DNA. In material science, NBC has been used as a fluorescent dye for the detection of metal ions.
Propriétés
IUPAC Name |
N'-(2-nitrobenzoyl)-2-oxochromene-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6/c21-15(11-6-2-3-7-13(11)20(24)25)18-19-16(22)12-9-10-5-1-4-8-14(10)26-17(12)23/h1-9H,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENHUYOFHZJFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-nitrobenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4234156.png)
![2-(butylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4234159.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4234167.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4234174.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4234176.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4234185.png)

![2-iodo-N-[1-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4234194.png)
![ethyl 7-(4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4234196.png)
![2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4234200.png)

![1-{3-[(allylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B4234211.png)
![4-fluoro-N-{1-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4234232.png)